molecular formula C7H11N3 B8778142 5-Propylpyrazin-2-amine

5-Propylpyrazin-2-amine

Cat. No. B8778142
M. Wt: 137.18 g/mol
InChI Key: IJZFDJSHXBBULN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Propylpyrazin-2-amine is a useful research compound. Its molecular formula is C7H11N3 and its molecular weight is 137.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Propylpyrazin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Propylpyrazin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-Propylpyrazin-2-amine

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

5-propylpyrazin-2-amine

InChI

InChI=1S/C7H11N3/c1-2-3-6-4-10-7(8)5-9-6/h4-5H,2-3H2,1H3,(H2,8,10)

InChI Key

IJZFDJSHXBBULN-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CN=C(C=N1)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-propyl-2-pyrazinone-4-N-oxide is first synthesized by condensing equimolar amounts of methyl dimethoxyacetate and methyl butyrate in the presence of 1 equivalent of sodium methoxide in dry benzene at reflux for about 3-4 hours (See scheme II). The cooled solution is subsequently poured into cold 50% acetic acid, separated and the aqueous portion is extracted with ether (3X). Organic extracts are washed with saturated sodium bicarbonate, dried and concentrated to yield 2-ethyl-4,4-dimethoxyacetoacetate (7). Compound 7 is subsequently decarboxylated by reflux in a mixture of methanol and 2N KOH solution for 1 hour to produce propylglyoxal dimethylacetal 8, which is isolated by partition of the reaction mixture between water and ether and concentration of the organic mixture. Compound 8 is hydrolyzed in a 3% H2SO4 solution by refluxing for 1 hour. The hydrolyzed in a 3% H2S04 solution by refluxing reaction mixture is subsequently allowed to cool to 5 C and is carefully neutralized with NaHCO3. The aqueous solution of propylglyoxal is then added to a solution of aminoacetamidine dihyrobromide (1 eq., prepared by the method of Mengelberg, Chem. Ber., 89, 1185 (1956)) in methanol at -35° to -40° C. A solution of sodium hydroxide (12.5N) representing about 3.5-4 equivalents is added slowly so that the temperature of the reaction mixture is maintained below about -35° C. 30 minutes after completing the addition of sodium hydroxide, the reaction is allowed to warm to room temperature, stirred for several hours, acidified with HCl to pH 6 and concentrated in vacuo. The resulting residue is then partitioned between water and ethyl acetate (3X), the organic layer is decolorized with charcoal, dried and concentrated to produce 2-amino-5-propylpyrazine 9 which is recrystallized from n-hexane. Compound 9 is diazotised in 50% acetic acid by the slow addition of NaNO2 in 50% acetic acid at 0°-5° C. followed by holding the reaction at room temperature for 1-3 hours. Cautious neutralization of this solution with 4 NaOH is followed by ethyl acetate extraction and isolation of a crude residue which is coevaporated with benzene to an anhydrous state, dissolved in pyridine and benzoylated (excess benzoyl chloride in pyridine) to yield, after workup and chromatography, 2-benzyloxy-5-propylpyrazine 10. Compound 10 is subsequently oxidized with m-chloroperbenzoic acid in dichloroethane as described in Example 1, hereinabove, to give 2-benzyloxy-4-oxo-5-propylpyrazine 11. Compound 11 is debenzoylated in sodium methoxide/methanol using conventional workup procedures to produce 1,2-dihydro-5-propyl-2-pyrazinone-4-N-oxide 12. Compound 12 is then silylated as described in example 1, above and coupled to 2-deoxy-3,5-di-0-p-chlorobenzoyl-alpha-D-ribofuranosyl chloride, also as described above. The anomeric blocked 2'-deoxyriboside of 5-propyl-2-pyrazinone-4-N-oxide is then separated, recrystallized and deprotected in a fashion analogous to the 5-ethyl derivative as described above to produce 1-(2-Deoxy-B-D-ribofuranosyl)-5-propyl-2-pyrazinone-4-N-oxide 13.
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